NPD-008
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Overview
Description
NPD-008 is an inhibitor of trypanosoma brucei phosphodiesterase B1 (TbrPDEB1).
Scientific Research Applications
Neutron Powder Diffractometer (NPD) Studies
NPD is extensively utilized in scientific research for studying a variety of materials like superconductors, catalysts, ceramics, pharmaceuticals, and more. Gholamzadeh et al. (2017) demonstrated the application of Monte Carlo–based codes for simulating NPD facilities, which are crucial for understanding the behavior of these materials at the atomic level. This research highlights the precision and versatility of NPD in material science research (Gholamzadeh et al., 2017).
Bibliometrics in NPD Research
The field of New Product Development (NPD) research has seen significant attention due to its impact on firm success. Andrade-Valbuena and Merigó (2018) utilized bibliometric indicators to outline the structure of NPD research, demonstrating the diverse applications of NPD across various fields like marketing, strategy, and industrial engineering (Andrade-Valbuena & Merigó, 2018).
Nuclear Protein Database (NPD) for Proteomics
The Nuclear Protein Database (NPD) is a critical resource in proteomics, containing information on vertebrate proteins localized to the nucleus. Dellaire, Farrall, and Bickmore (2003) described how NPD provides insights into the biological and molecular functions of nuclear proteins, showcasing its importance in the field of cellular biology (Dellaire, Farrall, & Bickmore, 2003).
Nanoparticle (NP) Research and Development
Nanoparticle assemblies, particularly one-dimensional (1D) NP assemblies, have significant implications in electronics, optoelectronics, and biological processes. Tang and Kotov (2005) reviewed the preparation methods, properties, and potential applications of 1D NP assemblies, emphasizing their role in advancing scientific understanding and technological applications in various domains (Tang & Kotov, 2005).
Properties
CAS No. |
2229043-42-7 |
---|---|
Molecular Formula |
C31H36N4O4 |
Molecular Weight |
528.65 |
IUPAC Name |
N-(2-amino-2-oxoethyl)-5'-((4aS,8aR)-3-cycloheptyl-4-oxo-3,4,4a,5,8,8a-hexahydrophthalazin-1-yl)-2'-methoxy-[1,1'-biphenyl]-4-carboxamide |
InChI |
InChI=1S/C31H36N4O4/c1-39-27-17-16-22(18-26(27)20-12-14-21(15-13-20)30(37)33-19-28(32)36)29-24-10-6-7-11-25(24)31(38)35(34-29)23-8-4-2-3-5-9-23/h6-7,12-18,23-25H,2-5,8-11,19H2,1H3,(H2,32,36)(H,33,37)/t24-,25+/m1/s1 |
InChI Key |
VZKJWTFPORBEEH-RPBOFIJWSA-N |
SMILES |
O=C(C1=CC=C(C2=CC(C3=NN(C4CCCCCC4)C([C@@]5([H])CC=CC[C@@]35[H])=O)=CC=C2OC)C=C1)NCC(N)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NPD008; NPD 008; NPD-008 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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